2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique azetidine ring structure, which is often associated with biological activity. The presence of difluoroacetic acid and a benzyloxycarbonyl group enhances its chemical properties, making it a candidate for further research in drug development and synthesis.
The compound can be synthesized from various precursors through organic synthesis techniques. Its design often involves strategic retrosynthetic analysis to identify suitable starting materials and intermediates that lead to the desired final product.
This compound belongs to the class of azetidines, which are four-membered saturated heterocycles. It also contains functional groups characteristic of carboxylic acids and esters, particularly with the presence of difluoroacetic acid and benzyloxycarbonyl moieties.
Synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid typically involves several key steps, including:
An example synthetic route could involve starting from a substituted azetidine derivative, introducing the benzyloxycarbonyl group via acylation, and subsequently adding the difluoroacetic acid moiety through a nucleophilic substitution reaction.
The molecular structure of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid can be depicted as follows:
The molecular formula is CHFNO, and its molecular weight is approximately 287.24 g/mol.
The compound can participate in various chemical reactions:
For instance, nucleophilic substitution involving difluoroacetic acid can lead to the formation of new derivatives that may exhibit enhanced biological activity.
The mechanism of action for this compound in biological systems may involve:
Studies on similar compounds suggest that modifications in the azetidine ring and functional groups significantly influence their pharmacological profiles.
The compound has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to significant advancements in therapeutic applications.
Azetidine (a saturated four-membered nitrogen heterocycle) has emerged as a privileged scaffold in medicinal chemistry due to its distinct physicochemical properties. The ring strain inherent to the azetidine system (∼26 kcal/mol) induces conformational rigidity, enabling precise spatial positioning of functional groups for target engagement [2]. This rigidity, combined with higher metabolic stability compared to larger heterocycles (e.g., piperidines), reduces off-target interactions. Azetidine-containing drugs like baricitinib (JAK inhibitor) and delafloxacin (antibiotic) demonstrate enhanced membrane permeability and lipophilicity profiles due to the scaffold’s balanced sp³ character [2]. The 3-hydroxyazetidine moiety in 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid provides a versatile synthetic handle for further derivatization while contributing to improved aqueous solubility through hydrogen bonding capacity.
Table 1: Comparative Properties of Nitrogen Heterocycles in Drug Design
Heterocycle | Ring Size | Ring Strain (kcal/mol) | sp³ Carbon Fraction | Key Drug Examples |
---|---|---|---|---|
Azetidine | 4-membered | ~26 | 0.75 | Baricitinib, Delafloxacin |
Pyrrolidine | 5-membered | ~6 | 0.80 | Proline, Nicotine |
Piperidine | 6-membered | Minimal | 0.83 | Ritonavir, Fentanyl |
The difluoroacetic acid moiety in 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid exemplifies strategic fluorination—a technique employed in >20% of FDA-approved drugs. Fluorine’s extreme electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) create a unique electronic environment that enhances binding affinity through dipole interactions and hydrophobic effects [3] [6]. The geminal difluoro substitution at Cα of the acetic acid chain:
Table 2: Impact of Fluorination on Key Molecular Properties
Property | Non-Fluorinated Analog | Difluoro-Substituted | Bioactive Consequence |
---|---|---|---|
Cα Bond Dissociation Energy | ~98 kcal/mol | ~116 kcal/mol | Enhanced metabolic stability |
Carboxylic Acid pKₐ | ~4.5 | ~2.5-3.5 | Improved membrane permeability |
Hansch Hydrophobicity (π) | ~0.6 (monofluoro) | ~1.2 (difluoro) | Increased lipophilicity (logP +0.6) |
The N-bound benzyloxycarbonyl (Cbz) group in 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid serves dual synthetic and functional roles:
Table 3: Comparison of Nitrogen Protecting Groups in Azetidine Chemistry
Protecting Group | Cleavage Conditions | Stability Toward | Key Advantages |
---|---|---|---|
Benzyloxycarbonyl (Cbz) | H₂/Pd-C, TMSI | Base, nucleophiles | Orthogonal to Boc/Fmoc; crystalline derivatives |
tert-Butoxycarbonyl (Boc) | TFA, HCl | Hydrogenation | Acid-labile; no heavy metals |
Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine, DBU | Acid, hydrogenation | Orthogonal to Cbz/Boc; UV-detectable |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1